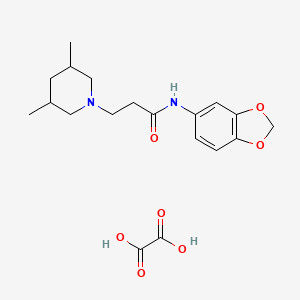

N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid is a useful research compound. Its molecular formula is C19H26N2O7 and its molecular weight is 394.424. The purity is usually 95%.

BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Immunomodulating Effects and Therapeutic Efficacy

Compounds structurally similar to the query, such as inosine pranobex, have shown immunomodulating effects, indicating potential in treating various diseases and infections. This synthetic compound, formed from the p-acetamido benzoate salt of N-N dimethylamino-2-propanol and inosine, exhibits antiviral and antitumor activities which are believed to be secondary to its immunomodulating effect. Early clinical effects suggest its beneficial use in diseases such as mucocutaneous Herpes simplex infections and genital warts among others. However, further well-controlled studies are necessary to conclusively determine its efficacy (Campoli-Richards, Sorkin, & Heel, 1986).

Chemical Transformations and Synthesis

Research into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has shown significant findings related to chemical transformations. This highlights the relevance of understanding the chemical behavior and potential applications of structurally related compounds in synthesizing new materials or studying degradation processes. Such insights can inform the scientific applications of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid in material science or organic synthesis (Yokoyama, 2015).

Pharmacology and Toxicology

The study of new psychoactive substances (NPS) and their derivatives, including tryptamines and synthetic opioids, presents a relevant field of research in understanding the pharmacology and toxicology of complex compounds. Research in this area provides a comprehensive overview of the structure, effects, pharmacology, and toxicity of these compounds, which can parallel the studies needed to understand compounds with similar complex structures (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).

Environmental and Health Impacts

Investigations into the environmental and health impacts of chemical compounds, such as the study on environmental agents triggering apoptotic neurodegeneration, can inform safety and health guidelines for handling and exposure to chemicals with potentially hazardous effects. Understanding the mechanisms of toxicity and identifying the risks associated with chemical exposure are crucial for advancing scientific knowledge and ensuring public health safety (Olney, Farber, Wozniak, Jevtovic-Todorovic, & Ikonomidou, 2000).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3.C2H2O4/c1-12-7-13(2)10-19(9-12)6-5-17(20)18-14-3-4-15-16(8-14)22-11-21-15;3-1(4)2(5)6/h3-4,8,12-13H,5-7,9-11H2,1-2H3,(H,18,20);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFGBCMFEDNIKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)

![1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2685304.png)